molecular formula C10H10N2O2 B6588515 3-(1H-indazol-7-yl)propanoic acid CAS No. 1509410-53-0

3-(1H-indazol-7-yl)propanoic acid

Cat. No.: B6588515
CAS No.: 1509410-53-0
M. Wt: 190.2
InChI Key:
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Description

3-(1H-indazol-7-yl)propanoic acid is a heterocyclic compound that features an indazole ring attached to a propanoic acid moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indazole ring system is a common structural motif in many biologically active compounds, making this compound an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O as a catalyst . Another approach is the Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods generally provide good yields and minimal byproducts.

Industrial Production Methods

Industrial production of 3-(1H-indazol-7-yl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indazol-7-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized to form various oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

3-(1H-indazol-7-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-indazol-7-yl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
  • 1-Methyl-1H-indazole-4-acetic acid
  • 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

Uniqueness

3-(1H-indazol-7-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .

Properties

CAS No.

1509410-53-0

Molecular Formula

C10H10N2O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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